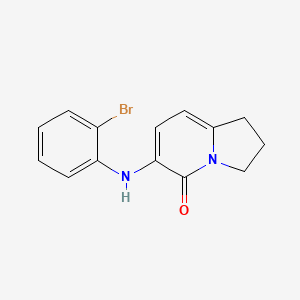

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one

Description

Properties

CAS No. |

612065-11-9 |

|---|---|

Molecular Formula |

C14H13BrN2O |

Molecular Weight |

305.17 g/mol |

IUPAC Name |

6-(2-bromoanilino)-2,3-dihydro-1H-indolizin-5-one |

InChI |

InChI=1S/C14H13BrN2O/c15-11-5-1-2-6-12(11)16-13-8-7-10-4-3-9-17(10)14(13)18/h1-2,5-8,16H,3-4,9H2 |

InChI Key |

JVDGRJFYWGGTDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-bromophenylamine with a suitable indolizine precursor. One common method is the cyclization of 2-bromophenylamine with a 2,3-dihydro-1H-indolizin-5-one derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one with three structurally related compounds:

Key Observations :

- Positional Isomerism: The target compound differs from 6-bromo-2,3-dihydro-1H-indolizin-5-one and 8-bromo-2,3-dihydro-1H-indolizin-5-one by the substitution of a bromophenylamino group instead of a single bromine atom.

Biological Activity

Overview of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one is a synthetic compound belonging to the indolizinone class. Its molecular formula is with a molecular weight of approximately 305.17 g/mol. The compound's structure features a bromophenyl group attached to an indolizinone scaffold, which is significant for its potential biological activities.

Anticancer Properties

Research indicates that indolizinone derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, compounds in this class can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Case Study:

In a study examining various indolizinone derivatives, it was found that certain modifications to the indolizinone structure significantly enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The presence of halogen substituents, such as bromine, was noted to increase potency due to enhanced lipophilicity and improved interaction with cellular targets.

Antimicrobial Activity

Indolizinones have also demonstrated antimicrobial properties against various pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death.

Research Findings:

A comparative study showed that 6-(2-bromophenylamino)-2,3-dihydro-1H-indolizin-5-one exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that indolizinones may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. These compounds may act through antioxidant mechanisms or by modulating neurotransmitter systems.

Example Findings:

In vitro studies have shown that indolizinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated by the upregulation of endogenous antioxidant enzymes.

Summary Table of Biological Activities

| Activity | Mechanism | Reference Studies |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | [Study on Indolizinones] |

| Antimicrobial | Disrupts cell membranes / inhibits enzymes | [Comparative Study on Antimicrobials] |

| Neuroprotective | Antioxidant effects; modulates neurotransmitters | [Neuroprotection Research] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.